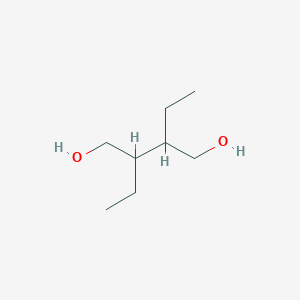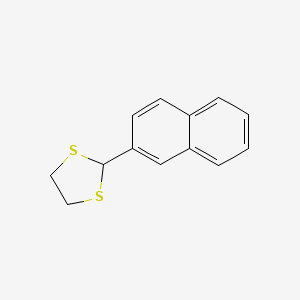
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
Uniqueness
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
79430-51-6 |
|---|---|
Fórmula molecular |
C16H27Br2NO2Sn |
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
3,4-dibromo-1-tributylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
JTDDZXOIAXPCHH-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



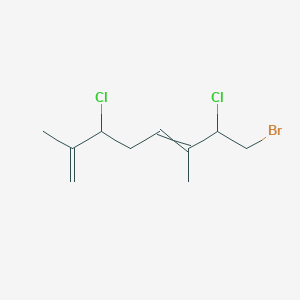
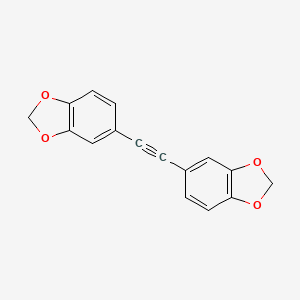
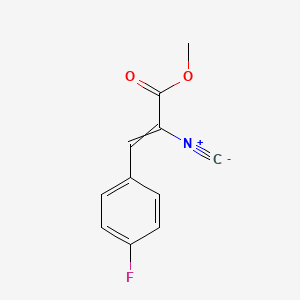
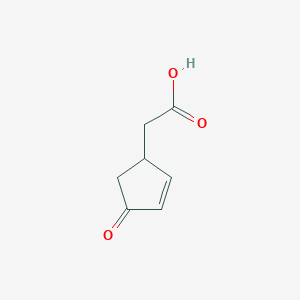
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
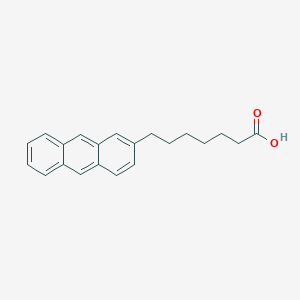
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
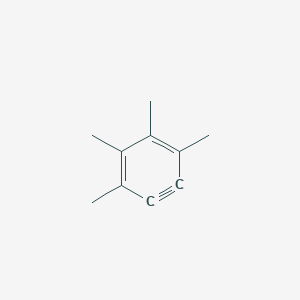

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
